molecular formula C5H2ClF7O2 B6594434 2,2,3,3,4,4,4-Heptafluorobutyl chloroformate CAS No. 108156-21-4

2,2,3,3,4,4,4-Heptafluorobutyl chloroformate

Cat. No.: B6594434
CAS No.: 108156-21-4
M. Wt: 262.51 g/mol
InChI Key: BTGGZMZAVPCGMB-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutyl chloroformate (HFBCF) is a highly reactive fluoroalkyl chloroformate extensively used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to enable the analysis of highly polar and multifunctional metabolites. Its primary research value lies in its ability to smoothly convert polar functional groups (including amino, carboxyl, and hydroxyl groups) into volatile, thermally stable, and less polar derivatives directly in aqueous matrices like urine, plasma, and serum . This single-step derivatization protocol can be seamlessly coupled with liquid-liquid microextraction (LLME), allowing for the simultaneous derivatization and transfer of the resulting products into an immiscible organic solvent, thereby producing exceptionally clean extracts ideal for sensitive GC-MS analysis in full-scan mode . A key application of HFBCF is the comprehensive profiling of amino-carboxylic metabolites in complex biofluids for metabolomic studies . The reagent is particularly effective for the chiral and nonchiral analysis of amino acids, where its derivatives exhibit excellent separation properties, enabling the resolution of over 35 enantiomeric pairs on Chirasil-Val type capillary columns . Furthermore, HFBCF-mediated sample preparation is a robust alternative to traditional silylation methods, as it is less susceptible to hydrolysis and provides more stable derivatives for metabolites containing nitrogen and sulfur functional groups . The heptafluorobutyl moieties in the derivatives impart high volatility for superior GC separation and enhance detection sensitivity . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF7O2/c6-2(14)15-1-3(7,8)4(9,10)5(11,12)13/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGGZMZAVPCGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895493
Record name 2,2,3,3,4,4,4-Heptafluorobutyl carbonochloridate
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URL https://comptox.epa.gov/dashboard/DTXSID00895493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108156-21-4
Record name 2,2,3,3,4,4,4-Heptafluorobutyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2,3,3,4,4,4 Heptafluorobutyl Chloroformate

Established Synthetic Pathways from Precursor Alcohols and Phosgene (B1210022)

The most conventional and widely used method for producing chloroformates, including 2,2,3,3,4,4,4-heptafluorobutyl chloroformate, is the reaction of the precursor alcohol with phosgene (carbonyl dichloride). wikipedia.org In this specific synthesis, 2,2,3,3,4,4,4-heptafluoro-1-butanol (B1293372) is treated with phosgene. sigmaaldrich.comnih.gov

The general reaction is as follows: R-OH + COCl₂ → R-O-C(O)-Cl + HCl

For the synthesis of this compound, the specific reaction is: CF₃CF₂CF₂CH₂OH + COCl₂ → CF₃CF₂CF₂CH₂OC(O)Cl + HCl

This reaction is typically exothermic and produces hydrogen chloride (HCl) as a significant byproduct. wikipedia.orggoogle.com Industrially, the synthesis is often performed by passing the alcohol and gaseous phosgene through a reactor. google.comnewdrugapprovals.org To drive the reaction to completion and minimize the formation of carbonate ester byproducts, an excess of phosgene is often used. wikipedia.org The direct reaction with phosgene remains a cornerstone of industrial chloroformate production due to its efficiency and the relatively low cost of the raw materials.

Alternative Synthetic Routes and Methodological Innovations

Concerns over the high toxicity and handling difficulties of gaseous phosgene have driven research into safer alternatives and innovative process technologies. wikipedia.orgnewdrugapprovals.org

One significant innovation is the use of phosgene surrogates. Triphosgene (B27547), or bis(trichloromethyl) carbonate, is a solid, crystalline compound that serves as a safer substitute for phosgene. newdrugapprovals.orggoogle.com It decomposes to release phosgene in situ, reducing the risks associated with storing and handling the gaseous form. The reaction involves treating the alcohol with triphosgene, often in the presence of a catalyst. google.com

Another major methodological advance is the adoption of continuous flow reactors, particularly microchannel reactors. google.comgoogle.com This technology offers several advantages over traditional batch processing:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time. google.com

Improved Heat Transfer: The high surface-area-to-volume ratio allows for precise temperature control of the exothermic reaction.

Increased Efficiency: Continuous flow processes can shorten reaction times and improve product yield and purity. google.com

A patent describes a method for the continuous synthesis of various chloroformates by reacting an alcohol with triphosgene in a continuous flow reactor, achieving high efficiency and providing a greener preparation method. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing byproducts. Key parameters that are typically controlled include temperature, reaction time, and reactant stoichiometry.

The reaction between an alcohol and phosgene is exothermic, and careful temperature management is required. google.comnewdrugapprovals.org Continuous flow processes allow for maintaining the reaction mixture at a stable temperature, typically between 0°C and 60°C, to ensure consistent product quality. google.com In batch processes, cooling systems are essential to manage the heat generated. google.com The crude product from the initial reaction typically contains impurities such as dissolved hydrogen chloride, unreacted alcohol, and dialkyl carbonates. google.com Purification is generally achieved through distillation, often under reduced pressure, to separate the desired chloroformate from these less volatile or more volatile impurities. google.comgoogle.com

ParameterOptimized ConditionRationale
Phosgenating Agent Phosgene or TriphosgenePhosgene is the industrial standard; triphosgene is a safer alternative for batch or specialized processes. wikipedia.orggoogle.com
Temperature 0°C to 60°CControls reaction rate and minimizes side reactions; crucial for managing the exothermic nature of the phosgenation. google.com
Stoichiometry Excess PhosgeneDrives the reaction towards the chloroformate product and suppresses the formation of the corresponding carbonate. wikipedia.org
Reactor Type Continuous Flow ReactorEnhances safety, improves heat and mass transfer, and allows for shorter reaction times, leading to higher purity. google.comgoogle.com
Purification Method Distillation (Reduced Pressure)Effectively removes HCl, unreacted alcohol, and carbonate byproducts to achieve high product purity. google.comgoogle.com

Considerations for Large-Scale Production and Chemical Manufacturing

Scaling up the synthesis of this compound for industrial production introduces several challenges, primarily related to safety, process efficiency, and material handling.

The use of highly toxic phosgene necessitates stringent safety protocols and specialized containment facilities. newdrugapprovals.org Many chemical plants produce and consume phosgene on-site to avoid the risks of transportation. newdrugapprovals.org The move from batchwise operations to continuous manufacturing processes is a key strategy for large-scale production. google.comgoogle.com Continuous processes, as described in several patents, offer better control, are more efficient, and are inherently safer due to the smaller quantities of hazardous materials being reacted at any one time. google.comgoogle.com

One patented industrial method involves reacting the alcohol in an atomized state with gaseous phosgene in a continuous, concurrent flow. google.com This "fog phase" reaction is nearly instantaneous and the heat generated creates isothermal conditions, leading to high yields and throughput. google.com

The corrosive nature of the hydrogen chloride byproduct also requires careful selection of construction materials for reactors and downstream processing equipment to prevent corrosion. google.com Efficient scrubbing systems are also necessary to neutralize the HCl gas that is vented from the process.

Chemical Reactivity and Mechanistic Insights of 2,2,3,3,4,4,4 Heptafluorobutyl Chloroformate

Fundamental Reaction Mechanisms: Electrophilic Carbonyl Reactivity and Nucleophilic Substitution

The reactivity of 2,2,3,3,4,4,4-heptafluorobutyl chloroformate is primarily dictated by the chemical properties of the chloroformate functional group. The carbonyl carbon in the molecule is bonded to two highly electronegative atoms: an oxygen atom and a chlorine atom. This arrangement results in a significant partial positive charge on the carbonyl carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles. ksu.edu.sa

The principal reaction mechanism for this compound is nucleophilic acyl substitution. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion, which is an effective leaving group. ksu.edu.sa The reaction is believed to proceed through a stepwise association-dissociation pathway (AN + DN), which involves the formation of a transient tetrahedral intermediate. nih.gov Alternatively, a concerted SN2-type mechanism may also be considered, where bond-forming and bond-breaking occur simultaneously. ksu.edu.sarsc.org These reactions are typically exothermic and may require temperature control to minimize side reactions. Often, a base such as pyridine (B92270) or triethylamine (B128534) is added to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct and driving the reaction toward completion. wikipedia.org

Influence of Fluorination on Electrophilicity and Reaction Kinetics

A defining feature of this compound is the heavily fluorinated butyl group attached to the ester oxygen. Fluorine's extreme electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect) across the molecule. semanticscholar.orgresearchgate.net This effect significantly pulls electron density away from the carbonyl carbon, intensifying its electrophilic character.

This enhanced electrophilicity makes the carbonyl carbon more reactive towards nucleophiles compared to non-fluorinated analogues. The presence of the seven fluorine atoms increases the compound's reactivity and stability in various chemical environments. Consequently, reactions involving this compound often proceed under mild conditions and with faster kinetics than their non-fluorinated counterparts. organic-chemistry.org The unique effects of fluorine substitution can dramatically influence the chemical outcome of reactions, a concept central to the field of organofluorine chemistry. researchgate.netrsc.org

Formation of Carbamic Acid Esters (Carbamates), Carbonates, and Thiocarbonates

This compound is a versatile reagent for the synthesis of various derivatives through nucleophilic substitution. Its reactions with amines, alcohols, and thiols yield the corresponding carbamates, carbonates, and thiocarbonates, respectively.

Reaction with Amines (Carbamate Formation): Primary and secondary amines react readily with the chloroformate to form stable N-substituted carbamates. This reaction is a cornerstone of its use in derivatization, particularly for amino acids in analytical chemistry. researchgate.net The general reaction is: ROC(O)Cl + H₂NR' → ROC(O)-N(H)R' + HCl. wikipedia.org

Reaction with Alcohols (Carbonate Formation): In the presence of a base, alcohols react with the chloroformate to produce mixed carbonate esters. This reaction provides a route to synthesize asymmetrical carbonates. The general reaction is: ROC(O)Cl + HOR' → ROC(O)-OR' + HCl. wikipedia.org

Reaction with Thiols (Thiocarbonate Formation): Thiols react in a manner analogous to alcohols, typically under basic conditions, to form S-alkyl thiocarbonates.

The table below summarizes these key synthetic transformations.

NucleophileReagent ClassProductGeneral Reaction Scheme
R'NH₂ (Primary Amine)AminesN-Alkyl Carbamate (B1207046)C₄H₂F₇OC(O)Cl + R'NH₂ → C₄H₂F₇OC(O)NHR' + HCl
R'₂NH (Secondary Amine)AminesN,N-Dialkyl CarbamateC₄H₂F₇OC(O)Cl + R'₂NH → C₄H₂F₇OC(O)NR'₂ + HCl
R'OHAlcoholsCarbonate EsterC₄H₂F₇OC(O)Cl + R'OH → C₄H₂F₇OC(O)OR' + HCl
R'SHThiolsThiocarbonate EsterC₄H₂F₇OC(O)Cl + R'SH → C₄H₂F₇OC(O)SR' + HCl

Reaction Stereochemistry and Regioselectivity Considerations

The reactions of this compound are characterized by high regioselectivity. Nucleophilic attack occurs exclusively at the electrophilic carbonyl carbon, as it is the most reactive site in the molecule.

In terms of stereochemistry, the reaction center is the achiral, sp²-hybridized carbonyl carbon. Therefore, the reaction itself does not induce chirality. If a chiral nucleophile (such as a chiral amine or alcohol) is used, its stereocenter is typically not involved in the nucleophilic attack on the chloroformate. As a result, the original configuration of the chiral nucleophile is retained in the final carbamate or carbonate product. This is because the bond-forming and bond-breaking events happen at the chloroformate group, not at the chiral center of the nucleophile. While classic SN2 reactions at a chiral carbon center are known to proceed with an inversion of configuration, that scenario does not apply here as the substitution does not occur at a stereocenter. openstax.org

Pathways of Hydrolytic and Thermal Degradation

Hydrolytic Degradation: Like most chloroformates, this compound is sensitive to moisture and undergoes hydrolysis. nih.govwikipedia.org The reaction with water leads to its decomposition into 2,2,3,3,4,4,4-heptafluorobutanol, carbon dioxide (CO₂), and hydrogen chloride (HCl). The mechanism is believed to be analogous to its reaction with other nucleophiles, involving the nucleophilic attack of water on the carbonyl carbon. Studies on the hydrolysis of other chloroformates suggest that the process can involve multiple water molecules in the transition state, acting as both a nucleophile and a general base catalyst. researchgate.netmdpi.com

Thermal Degradation: Alkyl chloroformate esters are known to be thermally unstable. wikipedia.org Upon heating, they can decompose to yield an alkyl chloride and carbon dioxide. For this compound, the expected thermal degradation products would be 1-chloro-2,2,3,3,4,4,4-heptafluorobutane and CO₂. This reaction is proposed to proceed via a unimolecular mechanism involving an internal nucleophilic substitution (SNi), where the chloride attacks the alkyl group with the concurrent release of carbon dioxide. wikipedia.org

Analytical Characterization and Spectroscopic Analysis of 2,2,3,3,4,4,4 Heptafluorobutyl Chloroformate Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of HFBCF derivatives, particularly for complex biological samples. researchgate.net The derivatization renders polar metabolites, such as amino acids, sufficiently volatile for GC separation. nih.gov

Electron Ionization (EI): This is the most common ionization technique used for the analysis of HFBCF derivatives. In EI, analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M⁺•). scioninstruments.comchromatographyonline.commetwarebio.com This process imparts significant excess energy, leading to extensive and reproducible fragmentation. scioninstruments.commetwarebio.com The resulting mass spectrum, rich with fragment ions, serves as a molecular fingerprint that can be used for structural elucidation and library matching. scioninstruments.com While highly effective for identification, the high degree of fragmentation in EI can sometimes lead to a weak or absent molecular ion peak, making the determination of the molecular weight challenging. scioninstruments.com

Chemical Ionization (CI): As a softer ionization technique, CI is used when preserving the molecular ion is crucial for determining the molecular weight of the derivative. In CI, a reagent gas (e.g., methane (B114726) or ammonia) is first ionized by electrons. scioninstruments.com These reagent gas ions then react with the analyte molecules through proton transfer or adduction, resulting in the formation of protonated molecules ([M+H]⁺) or other quasi-molecular ions with minimal fragmentation. scioninstruments.com This makes CI a complementary technique to EI, particularly useful for confirming the molecular mass of the derivatized analyte when the molecular ion is not observed in the EI spectrum. scioninstruments.com

For quantitative analysis, operating the mass spectrometer in a selected ion mode significantly enhances sensitivity and selectivity compared to full-scan acquisition.

Single-Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte rather than scanning the entire mass range. volatileanalysis.comtaylorandfrancis.comeaslab.com By focusing on the most abundant or unique fragment ions of the HFBCF derivative, the duty cycle for these ions is increased, which dramatically improves the signal-to-noise ratio and lowers the limits of detection. volatileanalysis.comeaslab.comchromatographyonline.com This approach is widely used for the quantitative analysis of amino-carboxylic metabolites and phytohormones after HFBCF derivatization. nih.gov

Selected Reaction Monitoring (SRM): SRM, often performed on a triple quadrupole mass spectrometer (MS/MS), offers an even higher degree of selectivity and sensitivity. chromatographyonline.com In this technique, a specific precursor ion from the initial mass spectrum is selected and then fragmented. A specific product ion from this fragmentation is then monitored. The specificity of monitoring a particular precursor-to-product ion transition minimizes interferences from the sample matrix, making SRM a powerful tool for trace-level quantification in complex samples. researchgate.net This approach is particularly advantageous when SIM analysis is hampered by co-eluting isobaric interferences.

The interpretation of mass spectra from EI is critical for the structural confirmation of HFBCF derivatives. The fragmentation is typically predictable and driven by the structure of the original analyte and the derivatizing group.

The heptafluorobutyl group itself gives rise to characteristic fragment ions. Common fragmentation pathways include alpha cleavage, where a bond adjacent to the atom that lost an electron (e.g., nitrogen in an amino acid) breaks. youtube.comlibretexts.orgyoutube.com For HFBCF-derivatized amino acids, a key fragmentation involves the loss of the heptafluorobutoxycarbonyl group or parts of it. The presence of the fluorinated chain often leads to stable acylium ions.

A study on the derivatization of amino acids with ethyl chloroformate, a related reagent, showed that a prominent fragmentation pathway is the loss of the ethoxycarbonyl radical from the molecular ion. mdpi.com A similar loss of the heptafluorobutoxycarbonyl radical can be expected for HFBCF derivatives. The resulting fragments provide structural information about the original analyte. For instance, in derivatized amino acids, characteristic ions corresponding to the loss of the carboxyl group and parts of the side chain are often observed.

Below is a table summarizing diagnostic fragment ions for various amino acid derivatives.

AnalyteMolecular Weight of Derivative (Da)Diagnostic Fragment Ions (m/z)
Alanine399126, 154, 326
Valine427154, 182, 354
Leucine441168, 196, 368
Proline425152, 352
Phenylalanine475202, 302, 402
Aspartic Acid641368, 468, 568
Glutamic Acid655382, 482, 582

This table is generated based on findings reported for N(O,S)-heptafluorobutoxycarbonyl heptafluorobutyl ester derivatives of amino acids. researchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Applications for Polar and Non-Volatile Derivatives

While GC-MS is ideal for volatile compounds, many polar and non-volatile analytes are not amenable to this technique even after derivatization. For these compounds, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice. Derivatization with reagents like HFBCF can be advantageous in HPLC-MS/MS by improving the retention of highly polar compounds on reversed-phase columns and enhancing their ionization efficiency in the mass spectrometer source. researchgate.net

For instance, highly polar compounds that elute in or near the void volume in reversed-phase chromatography can be chemically modified to increase their hydrophobicity, leading to better chromatographic separation. Alkyl chloroformates have been successfully used to derivatize polar analytes like polyamines and antiepileptic drugs for LC-MS analysis. chromatographyonline.com The derivatization introduces a non-polar alkyl or fluoroalkyl group, which enhances interaction with the stationary phase. chromatographyonline.com Furthermore, the derivatizing tag can influence the ionization process, potentially increasing the signal intensity in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The use of tandem mass spectrometry (MS/MS) provides high selectivity for quantification, similar to SRM in GC-MS. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Derivatization Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of chemical compounds, including the derivatization products of HFBCF. hyphadiscovery.comscilit.commestrelab.com While MS techniques provide information on molecular weight and fragmentation, NMR provides detailed information about the molecular structure by probing the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F.

In the context of HFBCF derivatives, NMR can unequivocally confirm the site of derivatization. For example, when an amino acid is derivatized, ¹H and ¹³C NMR can show shifts in the signals of nuclei adjacent to the amino and carboxylic acid groups, confirming that the reaction has occurred at these positions. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to map out the complete covalent structure of the derivatized molecule. hyphadiscovery.com

Given the presence of seven fluorine atoms in the heptafluorobutyl group, ¹⁹F NMR would also be a highly informative technique. The chemical shifts and coupling patterns in the ¹⁹F spectrum would provide a distinct signature for the derivatizing group, confirming its presence and integrity in the final product.

Isotope Dilution Mass Spectrometry for Accurate and Precise Quantitative Analysis of Derivatized Analytes

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest accuracy and precision in quantitative analysis. researchgate.netnih.gov The principle of IDMS involves adding a known amount of a stable, isotopically labeled version of the target analyte to the sample as an internal standard. nih.govresearchgate.net This labeled standard is chemically identical to the endogenous analyte and therefore behaves identically during sample preparation, derivatization, and chromatographic separation. researchgate.net

Any sample loss or variation in derivatization yield or ionization efficiency will affect both the analyte and the labeled standard equally. The concentration of the analyte is determined from the measured ratio of the signal from the natural analyte to that of the isotopically labeled standard. nih.gov This approach effectively corrects for matrix effects and procedural variations, leading to highly reliable quantitative results. The combination of HFBCF derivatization with IDMS, using either GC-MS or LC-MS/MS, represents a powerful strategy for the accurate quantification of analytes in complex matrices. researchgate.netnih.gov

Comparative Analysis and Structure Activity Relationships of 2,2,3,3,4,4,4 Heptafluorobutyl Chloroformate

Comparative Reactivity and Derivatization Efficiency with Non-Fluorinated Alkyl Chloroformates (e.g., Ethyl Chloroformate, Phenyl Chloroformate)

Alkyl chloroformates are well-established reagents for derivatizing polar functional groups, such as amines, phenols, and carboxylic acids, prior to gas chromatographic (GC) analysis. The reaction, typically conducted in an aqueous-organic biphasic system, is rapid and efficient. researchgate.netnih.gov Non-fluorinated reagents like ethyl chloroformate (ECF) and phenyl chloroformate have been widely used for this purpose. mdpi.comnih.gov

However, the introduction of a polyfluorinated alkyl chain, as in HFBCF, significantly enhances the reactivity of the chloroformate. The strong electron-withdrawing nature of the seven fluorine atoms in the heptafluorobutyl group intensifies the electrophilicity of the carbonyl carbon in the chloroformate moiety. This makes HFBCF more susceptible to nucleophilic attack from the analyte's functional groups compared to its non-fluorinated counterparts.

This heightened reactivity translates to superior derivatization efficiency. For instance, in the chiral analysis of amino acids, derivatization with HFBCF has been shown to enable the successful separation of 19 amino acid enantiomer pairs in a single GC run. In contrast, methods employing ECF have reported the separation of only up to 14 to 16 pairs, highlighting the superior performance of the fluorinated reagent in complex analytical challenges. The derivatization reaction with HFBCF proceeds swiftly, often in seconds, at room temperature in the presence of a catalyst like pyridine (B92270). nih.gov

Table 1: Derivatization Efficiency Comparison

Derivatizing AgentStructureKey Reactivity FeatureReported Efficiency (Amino Acid Enantiomers Separated)
2,2,3,3,4,4,4-Heptafluorobutyl chloroformate (HFBCF)C₃F₇CH₂OC(O)ClHighly electrophilic carbonyl carbon due to strong induction from C₃F₇ group19 pairs
Ethyl Chloroformate (ECF)CH₃CH₂OC(O)ClStandard electrophilicity for an alkyl chloroformate14-16 pairs
Phenyl ChloroformateC₆H₅OC(O)ClReactivity influenced by the phenyl ring's electronic effectsApplication-dependent, often used in LC

Comparison with Other Fluoroalkyl Chloroformates (e.g., 2,2,3,3,3-Pentafluoropropyl Chloroformate, 2,2,3,3,4,4,5,5-Octafluoropentyl Chloroformate Analogs)

The benefits of fluorination are not unique to HFBCF, and a range of fluoroalkyl chloroformates have been developed for analytical derivatization. The properties of these reagents are modulated by the length and degree of fluorination of the alkyl chain.

While direct, side-by-side comparisons with 2,2,3,3,3-pentafluoropropyl chloroformate are less documented in readily available literature, the general principle holds: the number of fluorine atoms and the chain length create a balance between reactivity, volatility of the derivative, and its chromatographic behavior. Reagents like HFBCF, with a C4 chain and seven fluorine atoms, and OFPCF, with a C5 chain and eight fluorine atoms, appear to strike an optimal balance for a broad range of hydrophilic analytes, offering rapid reaction times and producing derivatives suitable for sensitive GC analysis. nih.govacs.org

Table 2: Comparison of Fluoroalkyl Chloroformates

Derivatizing AgentFluorine AtomsKey Characteristics/Performance
2,2,3,3,3-Pentafluoropropyl Chloroformate5Effective for amino acid analysis, produces volatile derivatives.
This compound (HFBCF)7Excellent reactivity and derivatization efficiency, especially for chiral separations.
2,2,3,3,4,4,5,5-Octafluoropentyl Chloroformate (OFPCF)8Reported as having the best performance among four tested fluoro-chloroformates for polar analytes, with good reaction efficiency and low detection limits. nih.govacs.org

Assessment of Derivative Properties: Hydrophobicity, Chromatographic Behavior, and Stability in Analytical Systems

The primary goal of derivatization in GC is to transform polar, non-volatile analytes into species with properties suitable for chromatographic separation and detection. researchgate.net The derivatives formed from HFBCF exhibit several advantageous properties.

Hydrophobicity and Volatility: The heptafluorobutyl group is highly hydrophobic (lipophilic). Its introduction masks the polar functional groups of the analyte, drastically reducing polarity and intermolecular hydrogen bonding. This leads to a significant increase in the volatility of the derivative, which is essential for its transition into the gas phase within the GC injector. researchgate.net

Chromatographic Behavior: HFBCF derivatives demonstrate excellent chromatographic properties. The fluorinated chain can reduce interactions with active sites on the GC column, leading to more symmetrical peak shapes and reduced tailing. Surfaces with high fluorine content are noted for being hydrophobic and chemically homogeneous. doaj.org Furthermore, the high volatility often allows for lower elution temperatures during the GC run, which can shorten analysis times and reduce thermal stress on the analyte and the column.

Stability: The derivatives are generally characterized by good thermal stability, a prerequisite for withstanding the high temperatures of the GC inlet and column. rsc.org The strong carbon-fluorine bonds contribute to this stability. nih.gov The resulting carbamates (from amines) or esters (from alcohols, phenols, and carboxylic acids) are stable enough for reproducible analysis.

Table 3: Properties of HFBCF Derivatives vs. Non-Fluorinated Derivatives

PropertyHFBCF DerivativeNon-Fluorinated (e.g., Ethyl) Derivative
PolarityVery Low (Highly Hydrophobic)Low
VolatilityHighModerate to High
Chromatographic SeparationExcellent, often with improved peak shape and resolutionGood, but may be less effective for complex mixtures
Detector Sensitivity (ECD/ECNI-MS)Extremely HighLow to None

Elucidating the Influence of Fluorination on Reaction Selectivity and Analyte Response

The substitution of hydrogen with fluorine atoms in the alkyl chain of the chloroformate reagent has a profound and multifaceted influence on both the derivatization reaction and the subsequent analysis.

Influence on Reactivity and Selectivity: As previously mentioned, the primary electronic effect of the polyfluoroalkyl group is inductive electron withdrawal. This effect significantly increases the reactivity of the chloroformate group, allowing for rapid and complete reactions under mild conditions. researchgate.net This high reactivity ensures that even less nucleophilic functional groups are efficiently derivatized. The reaction is generally selective for active hydrogen-containing functional groups like -OH, -NH₂, -SH, and -COOH.

Influence on Analyte Response: The most significant impact of the heptafluorobutyl tag is on the analyte's response in specific detectors. The high density of electronegative fluorine atoms makes the derivative an excellent electrophore. This property is exploited in highly sensitive detection techniques such as:

Gas Chromatography-Electron Capture Detection (GC-ECD): ECD is exceptionally sensitive to compounds containing electronegative atoms like halogens. The HFBCF derivative will produce a signal many orders of magnitude greater than its non-fluorinated analog.

Gas Chromatography-Mass Spectrometry with Electron Capture Negative Ionization (GC-ECNI-MS): This is one of the most sensitive mass spectrometric techniques. The fluorinated derivative can efficiently capture a thermal electron to form a stable negative ion, leading to extremely low detection limits, often in the femtogram (10⁻¹⁵ g) range. nih.govacs.org The fragmentation patterns in ECNI-MS are often simple and predictable, aiding in structural confirmation. mdpi.com The presence of the fluorinated group provides a characteristic mass loss, which is useful for identifying the derivatives. rsc.org

Q & A

Q. How should 2,2,3,3,4,4,4-Heptafluorobutyl chloroformate (HFBCF) be stored to maintain its stability during experimental use?

HFBCF is highly reactive and moisture-sensitive. To prevent decomposition, store it in a tightly sealed container under inert gas (e.g., nitrogen or argon) at 0–6°C . Avoid exposure to humidity, as hydrolysis can generate corrosive byproducts like hydrogen chloride. For long-term stability, aliquot the reagent into small volumes to minimize repeated freeze-thaw cycles.

Q. What are the standard protocols for derivatizing amino acids with HFBCF prior to GC analysis?

HFBCF is used to derivatize amino acids into volatile heptafluorobutyl carbamate esters for enantiomeric separation. A typical protocol involves:

Dissolve amino acids in a polar aprotic solvent (e.g., acetone or acetonitrile).

Add HFBCF (1:2 molar ratio relative to amino acids) and a base (e.g., pyridine) to catalyze the reaction.

Incubate at 60°C for 30 minutes.

Extract derivatives with isooctane to remove unreacted reagents .

Analyze via GC-MS using a chiral column (e.g., Chirasil-L-Val) for enantiomer separation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using HFBCF for derivatizing polar metabolites in complex biological samples?

Optimization requires balancing derivatization efficiency and minimizing side reactions:

  • Temperature and Time : Higher temperatures (60–80°C) reduce reaction time but may degrade labile metabolites. Use kinetic studies to identify optimal conditions .
  • Solvent Choice : Isooctane improves extraction efficiency of hydrophobic derivatives, while acetone enhances solubility of polar analytes .
  • pH Control : Add a weak base (e.g., sodium bicarbonate) to neutralize HCl byproducts, preventing acid-catalyzed degradation .
  • Matrix Effects : Pre-purify samples (e.g., solid-phase extraction) to reduce interference from salts or proteins .

Q. What strategies are effective in resolving co-elution of HFBCF-derivatized enantiomers in chiral GC separations?

Co-elution challenges arise due to similar retention times of stereoisomers. Solutions include:

  • Column Selection : Use columns with higher chiral selectivity (e.g., Chirasil-Dex or advanced β-cyclodextrin phases) .
  • Temperature Gradients : Optimize ramp rates (e.g., 1–2°C/min) to enhance resolution .
  • Derivatization Modifications : Introduce a second derivatization step (e.g., silylation) to alter volatility and retention behavior .

Q. How do variations in solvent choice (e.g., isooctane) impact the efficiency of HFBCF-mediated derivatization in GC-MS workflows?

Solvent polarity directly influences derivatization yield and extraction efficiency:

  • Isooctane : Non-polar, ideal for extracting hydrophobic derivatives but may require phase-transfer catalysts for polar analytes .
  • Acetonitrile : Enhances reaction rates for polar metabolites but may require post-derivatization solvent exchange .
  • Mixed Solvents : Combining isooctane with acetone (1:1 v/v) balances solubility and extraction efficiency .

Methodological Considerations for Contradictory Data

  • Purity Discrepancies : If HFBCF batches show inconsistent derivatization yields, verify purity via NMR or titration. Impurities like residual HCl can inhibit reactions .
  • GC Peak Tailing : Caused by incomplete derivatization. Pre-treat columns with silanizing agents to reduce active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.